Further technical details would typically involve reaction conditions such as temperature, pressure, solvent choice, and reaction time. Unfortunately, without specific references to N106's synthesis methods in the literature, these generalities must suffice.
The molecular structure of N106 has not been detailed in the provided sources. In cases where compounds are referenced without structural data:
Without specific data on N106's molecular structure from reliable sources, further analysis cannot be conducted.
The chemical reactions involving N106 are not explicitly outlined in the current literature. Generally speaking:
The mechanism of action for N106 has not been clearly defined in the existing literature. For compounds with biological activity:
Unfortunately, due to a lack of specific studies detailing these mechanisms for N106, this analysis cannot be thoroughly completed.
The physical and chemical properties of N106 are not well-documented. Typical properties that would be analyzed include:
Without concrete data on these properties for N106 from reliable sources, this section remains speculative.
N106 appears to have applications primarily within health-related research contexts. Some noted applications include:
Compound N106 (CAS 862974-25-2) represents a first-in-class small molecule targeting cardiac calcium regulation. Discovered through systematic drug development efforts, its identification marked a significant advancement in targeting the sarcoplasmic reticulum calcium ATPase (SERCA2a) pathway. Unlike traditional cardiovascular agents that modulate ion channels or adrenergic receptors, N106 uniquely activates SUMOylation—a post-translational modification process critical for protein stability and function. The molecular structure features a nitrogen-containing heterocyclic core (C₁₇H₁₄N₄O₃S), characteristic of 75% of FDA-approved pharmaceuticals, which facilitates targeted protein interactions [1] [3]. Initial pharmacological characterization revealed its rapid pharmacokinetic profile, with a half-life of ~65.4 minutes and peak plasma concentration (Cmax) of ~2.24 μM in murine models following intravenous administration [1].
Table 1: Key Characteristics of Compound N106
Property | Specification |
---|---|
Chemical Formula | C₁₇H₁₄N₄O₃S |
Molecular Weight | 354.38 g/mol |
CAS Number | 862974-25-2 |
Primary Mechanism | SERCA2a SUMOylation activation |
Therapeutic Application | Heart failure research |
Solubility | 62.5 mg/mL in DMSO (176.36 mM) |
N106’s therapeutic significance stems from its dual mechanistic action: direct activation of SUMO-activating enzyme E1 ligase and subsequent enhancement of SERCA2a ATPase activity. This dual function addresses a fundamental pathophysiological deficit in heart failure—impaired calcium cycling in cardiomyocytes. Within 10 minutes of exposure, N106 increases calcium transient amplitudes and contractility in rat cardiomyocytes, with effects sustained for 24 hours [1]. Structural analysis indicates that its benzothiazole moiety enables precise binding to E1 ligase, while the methoxy-phenyl substitutions optimize membrane permeability [1] [9].
The compound exemplifies modern cyclization strategies in drug design, where conformational constraint through fused-ring systems enhances target specificity. This approach overcomes limitations of linear peptides and small molecules by improving metabolic stability and reducing off-target effects [9]. Notably, N106’s oral bioavailability (56% in mice) positions it favorably for translational development compared to biologics targeting similar pathways [1]. Its emergence coincides with renewed interest in cardiac protein post-translational modifications as therapeutic targets, bridging a critical gap between basic calcium biology and clinical cardiology.
Despite promising preclinical data, several evidence and methodological gaps impede N106’s development:
Table 2: Key Research Gaps and Proposed Investigation Strategies
Gap Type | Research Question | Recommended Approach |
---|---|---|
Methodological | Can N106's in vitro efficacy be replicated in 3D human cardiac organoids? | Human iPSC-derived disease models |
Empirical | Does chronic N106 administration prevent cardiac remodeling in pressure-overload HF? | Large-animal HF studies |
Theoretical | What molecular intermediaries link SERCA2a SUMOylation to calcium transient kinetics? | Phosphoproteomics & molecular dynamics simulations |
Population | How does age-related SUMOylation decline impact N106 efficacy in geriatric HF? | Aged murine models with sarcopenia |
Methodologically, the absence of standardized assays for quantifying SERCA2a SUMOylation complicates dose-response validation across laboratories. Additionally, potential crosstalk between SUMOylation and other post-translational modifications (e.g., phosphorylation, ubiquitination) represents an unexplored dimension of N106’s mechanism [2] [10]. These gaps underscore the need for multidisciplinary collaboration between cardiac pharmacologists, structural biologists, and translational scientists to advance N106 toward clinical evaluation.